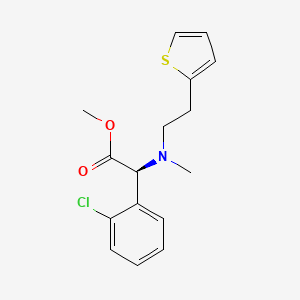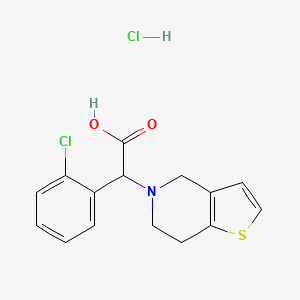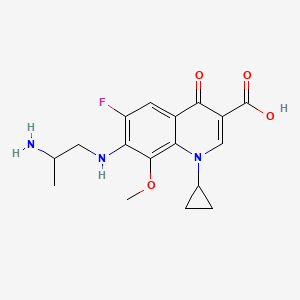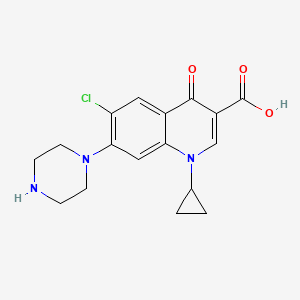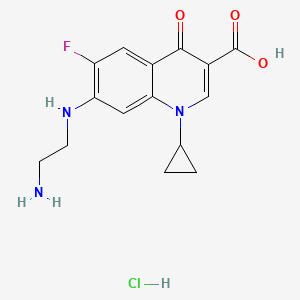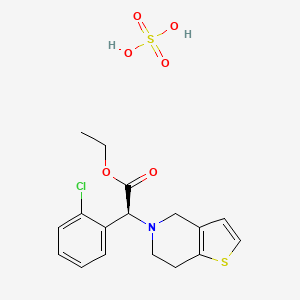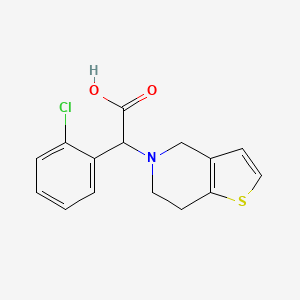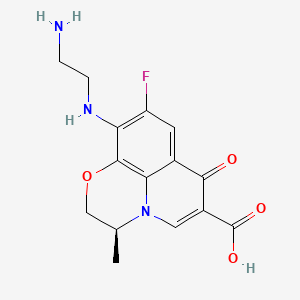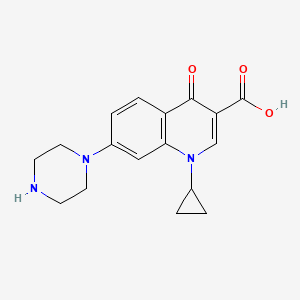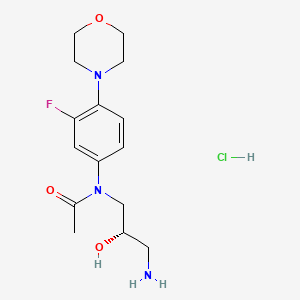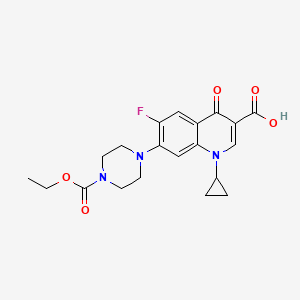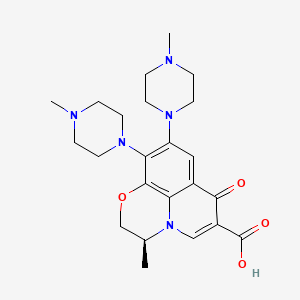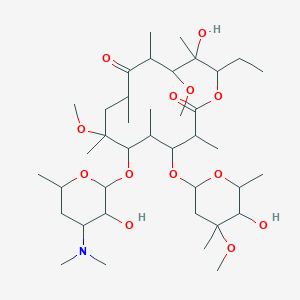
Clarithromycin-Verunreinigung E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clarithromycin Impurity E, also known as 6,11-Di-O-methylerythromycin A, is a derivative of the macrolide antibiotic clarithromycin. This impurity is often encountered during the synthesis and production of clarithromycin, a widely used antibiotic for treating various bacterial infections. The presence of impurities like Clarithromycin Impurity E is critical to monitor and control to ensure the efficacy and safety of the final pharmaceutical product .
Wissenschaftliche Forschungsanwendungen
Clarithromycin Impurity E has several applications in scientific research:
Pharmaceutical Research: Used as a reference standard in the quality control and validation of clarithromycin production.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Biological Studies: Investigated for its potential biological activity and interactions with bacterial ribosomes.
Industrial Applications: Utilized in the study of macrolide antibiotics’ stability and degradation pathways
Biochemische Analyse
Biochemical Properties
It is known that it is a derivative of erythromycin, which interacts with the 50S subunit of the bacterial ribosome, inhibiting protein synthesis
Cellular Effects
Given its structural similarity to erythromycin, it may have similar effects on bacterial cells, including inhibition of protein synthesis
Molecular Mechanism
As a derivative of erythromycin, it may bind to the 50S subunit of the bacterial ribosome and inhibit protein synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Clarithromycin Impurity E is typically formed during the synthesis of clarithromycin from erythromycin A. The process involves the treatment of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction leads to the formation of erythromycin A oxime, which can further react to form various impurities, including Clarithromycin Impurity E .
Industrial Production Methods: In industrial settings, the preparation of Clarithromycin Impurity E involves several steps:
Protection of Oxime Hydroxyl: Using 1,1-Diisopropoxy cyclohexane to protect the oxime hydroxyl group.
Selective Protection of Hydroxyl Groups: Using trimethylsilane to selectively protect the hydroxyl groups on the deoxy amino sugar ring.
Methylation: Methylation of the protected compound.
Deprotection and Purification: Removal of protective groups and purification to obtain high-purity Clarithromycin Impurity E.
Analyse Chemischer Reaktionen
Types of Reactions: Clarithromycin Impurity E can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Wirkmechanismus
The mechanism of action of Clarithromycin Impurity E is similar to that of clarithromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis by blocking the translocation of amino acids during translation. This action results in the inhibition of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Erythromycin A: The parent compound from which clarithromycin and its impurities are derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Telithromycin: A ketolide antibiotic structurally related to macrolides but with enhanced activity against resistant bacterial strains.
Uniqueness: Clarithromycin Impurity E is unique due to its specific formation pathway during the synthesis of clarithromycin. Its presence and concentration can significantly impact the quality and efficacy of the final pharmaceutical product, making its monitoring and control essential in industrial production .
Eigenschaften
CAS-Nummer |
81103-14-2 |
|---|---|
Molekularformel |
C39H71NO13 |
Molekulargewicht |
762.0 g/mol |
IUPAC-Name |
(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,12-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C39H71NO13/c1-16-27-39(10,45)34(46-13)22(4)29(41)20(2)18-38(9,48-15)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-37(8,47-14)32(43)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,30+,31+,32-,33-,34+,36-,37+,38+,39?/m0/s1 |
InChI-Schlüssel |
DWRKNXHSSDFLOJ-MQXKPBBZSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |
Isomerische SMILES |
CC[C@H]1C([C@@H]([C@H](C(=O)[C@H](C[C@@]([C@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |
Aussehen |
White to Off-White Solid |
melting_point |
>255°C (dec.) |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
6,11-Di-O-methylerythromycin; 11-O-Methylclarithromycin; USP Clarithromycin Related Compound A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


